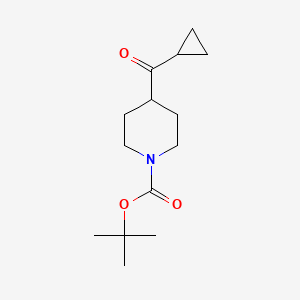

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . It is commonly used as a reagent in organic synthesis and other chemical processes . The compound is known for its utility in the preparation of various pharmacologically active molecules, including inhibitors of specific enzymes .

Méthodes De Préparation

The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate typically involves the reaction of cyclopropanecarbonyl chloride with tert-butyl 4-piperidinecarboxylate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by standard techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Reduction Reactions: The carbonyl group in the cyclopropanecarbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate serves as a crucial reagent in the synthesis of various organic compounds. It is particularly valuable in:

- Esterification Reactions : The compound can facilitate the esterification of amines and acids, leading to the formation of new bioactive molecules and drug intermediates.

| Reaction Type | Description |

|---|---|

| Esterification | Formation of esters from acids and alcohols |

| Substitution Reactions | Nucleophilic substitution where the tert-butyl group can be replaced by other nucleophiles |

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its role in developing novel therapeutic agents. Notably, it is involved in the synthesis of PARP1 inhibitors, which are promising candidates for cancer treatment, particularly for tumors with BRCA1 or BRCA2 mutations. One such example is Olaparib, which targets these mutations effectively .

| Application | Description |

|---|---|

| PARP Inhibitors | Potential therapeutic agents for treating BRCA-mutated tumors |

| Cancer Treatment | Used in developing drugs for ovarian, breast, and prostate cancers |

Chemical Biology

In chemical biology, this compound is utilized to study molecular interactions and pathways within biological systems. Its unique structure allows researchers to investigate various biochemical processes and interactions at a molecular level.

Industrial Applications

Beyond research, this compound has practical applications in industrial settings:

- Production of Surface-active Agents : It can be used to synthesize surfactants and other industrial chemicals that play essential roles in various manufacturing processes .

Case Study 1: Synthesis of PARP Inhibitors

A study highlighted the synthesis of a series of PARP inhibitors using this compound as a key intermediate. The research demonstrated high yields (up to 97%) when employing trifluoroacetic acid under controlled conditions, showcasing the compound's efficiency in drug development .

Case Study 2: Industrial Application

An industrial application involved using this compound in creating surfactants. The process yielded effective surface-active agents that improved product performance across various applications .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.

Tert-butyl 4-(formylmethyl)piperidine-1-carboxylate: This compound has a formyl group instead of a cyclopropanecarbonyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .

Activité Biologique

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{13}H_{22}N_{2}O_{3}

- Molecular Weight : 254.33 g/mol

- CAS Number : 414910-15-9

- Storage Conditions : Store sealed in a dry environment at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropanecarbonyl group enhances the compound's ability to modulate biological pathways, potentially affecting neurotransmitter transport and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant enzyme inhibition properties. For instance, studies on GSK-3β inhibitors have shown that modifications in the piperidine structure can lead to varying degrees of potency. The introduction of bulky groups often results in reduced activity, while smaller substituents can enhance it .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including cancerous and non-cancerous cells. The results demonstrate a favorable cytotoxicity profile, with minimal effects on normal cells at concentrations up to 10 µM. This suggests potential therapeutic applications in oncology .

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

- GSK-3β Inhibition :

- Neuroprotective Effects :

- Cytotoxicity Assessment :

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-6-11(7-9-15)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJVSILYJWJZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.